molecular formula C9H13N3O3 B8208450 tert-Butyl (5-oxo-4,5-dihydropyrazin-2-yl)carbamate

tert-Butyl (5-oxo-4,5-dihydropyrazin-2-yl)carbamate

Cat. No.: B8208450
M. Wt: 211.22 g/mol
InChI Key: RWKLSEJOOTWDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-oxo-4,5-dihydropyrazin-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: These reactions involve the replacement of one functional group with another.

    Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions with aryl halides typically yield N-Boc-protected anilines .

Mechanism of Action

The mechanism of action for tert-Butyl (5-oxo-4,5-dihydropyrazin-2-yl)carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. These interactions may involve binding to enzymes or receptors, thereby modulating their activity .

Properties

IUPAC Name

tert-butyl N-(6-oxo-1H-pyrazin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-9(2,3)15-8(14)12-6-4-11-7(13)5-10-6/h4-5H,1-3H3,(H,11,13)(H,10,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKLSEJOOTWDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CNC(=O)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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